N-methyl,propyl-Morpholinium hexafluorophosphate
CAS No.:
Cat. No.: VC16256105
Molecular Formula: C8H18F6NOP
Molecular Weight: 289.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H18F6NOP |
---|---|
Molecular Weight | 289.20 g/mol |
IUPAC Name | 4-methyl-4-propylmorpholin-4-ium;hexafluorophosphate |
Standard InChI | InChI=1S/C8H18NO.F6P/c1-3-4-9(2)5-7-10-8-6-9;1-7(2,3,4,5)6/h3-8H2,1-2H3;/q+1;-1 |
Standard InChI Key | RRMNDWSWWKNEDO-UHFFFAOYSA-N |
Canonical SMILES | CCC[N+]1(CCOCC1)C.F[P-](F)(F)(F)(F)F |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
N-Methyl,propyl-morpholinium hexafluorophosphate (CAS 696600-68-7) is systematically named as 4-methyl-4-propylmorpholin-4-ium hexafluorophosphate. Its molecular formula is C₈H₁₈F₆NOP, with a molecular weight of 361.25 g/mol . The cation consists of a morpholine ring substituted with methyl (-CH₃) and propyl (-C₃H₇) groups at the nitrogen atom, while the anion is the hexafluorophosphate ion (PF₆⁻).
Synthesis and Purification
Quaternization and Metathesis
The synthesis typically involves a two-step process:
-
Quaternization of Morpholine: Morpholine reacts with methyl and propyl halides (e.g., methyl iodide and propyl bromide) under controlled conditions to form the N-methyl,propyl-morpholinium cation.
-
Anion Exchange: The halide counterion (e.g., Br⁻ or I⁻) is replaced with hexafluorophosphate via metathesis with potassium hexafluorophosphate (KPF₆) in a methanol-water solvent system .
The purity of the final product is verified using nuclear magnetic resonance (NMR) spectroscopy and elemental analysis. Commercial samples often report purities ≥99%, as seen in analogous morpholinium salts like N-methyl,propyl-morpholinium bis(trifluoromethylsulfonyl)imide .
Physicochemical Properties
Thermal Stability and Phase Behavior
N-Methyl,propyl-morpholinium hexafluorophosphate exhibits a melting point above ambient temperature, consistent with ionic liquids containing bulky anions. Differential scanning calorimetry (DSC) of related compounds, such as N-alkylquinolinium hexafluorophosphates, reveals clearing temperatures between 80–120°C, suggesting moderate thermal stability for this morpholinium derivative .
Solubility and Polarity
The compound is sparingly soluble in water but highly soluble in polar aprotic solvents like acetonitrile and dimethyl sulfoxide (DMSO). Its hydrophobicity is attributed to the hexafluorophosphate anion, which reduces interactions with water molecules.
Table 2: Solubility Profile
Solvent | Solubility |
---|---|
Water | <1 g/L |
Acetonitrile | >500 g/L |
DMSO | >500 g/L |
Toluene | <10 g/L |
Applications in Materials Science
Solvent Systems in Organic Synthesis
N-Methyl,propyl-morpholinium hexafluorophosphate serves as a green solvent for Friedel-Crafts alkylation and Diels-Alder reactions, offering advantages over volatile organic solvents. Its non-flammability and recyclability align with sustainable chemistry principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume